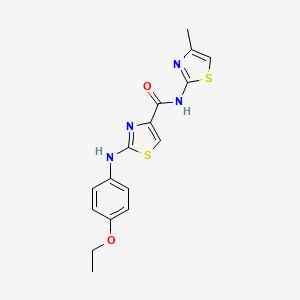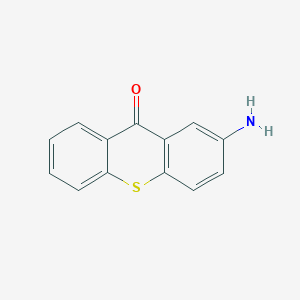
2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide, also known as EMT, is a synthetic compound that has gained significant attention in the field of cancer research. EMT is a thiazole-based molecule that has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
The chemical compound 2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide is synthesized through various methods, each tailored to introduce specific functionalities and to explore its potential applications in scientific research. Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which could be analogous in structure and synthetic methodology to the subject compound, via chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent (S. Kumar, G. Parameshwarappa, H. Ila, 2013).
Biological Activities
Several studies have focused on the biological activities of thiazole derivatives. Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential anticancer properties of such compounds (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014). Similarly, Başoğlu, Ulker, Alpay‐Karaoglu, and Demirbas (2013) investigated the antimicrobial, antilipase, and antiurease activities of hybrid molecules containing thiazole nuclei, further demonstrating the diverse biological potential of thiazole derivatives (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013).
Applications in Material Science
In the realm of material science, thiazole derivatives are explored for their fluorescent properties. Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) described the use of N-ethoxycarbonylpyrene and perylene thioamides as building blocks in synthesizing efficient color-tunable 4-hydroxythiazole-based fluorophores, indicating the applicability of such compounds in developing novel fluorescent materials (Marzena Witalewska, Anna Wrona-Piotrowicz, J. Zakrzewski, 2019).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of thiazole derivatives have been a subject of interest, as evidenced by the work of Vinusha, Shivaprasad, Chandan, and Begum (2015), who synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands and evaluated their antimicrobial activity. This research supports the potential use of thiazole compounds as antimicrobial agents (H. M. Vinusha, K. Shivaprasad, S. Chandan, M. Begum, 2015).
Eigenschaften
IUPAC Name |
2-(4-ethoxyanilino)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-3-22-12-6-4-11(5-7-12)18-16-19-13(9-24-16)14(21)20-15-17-10(2)8-23-15/h4-9H,3H2,1-2H3,(H,18,19)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKSVEQWHURWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2998209.png)
![4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2998211.png)



![3-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2998216.png)
![Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B2998218.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2998219.png)

![3-[5-(4-chlorophenyl)-2-furyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2998221.png)

![2-[4-(Tert-butyl)phenyl]-2-pyrrolidinylethylamine](/img/structure/B2998224.png)

![N-[1-(5-chloro-2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2998231.png)